molecular formula C25H22O5 B4609991 3-(2-ethoxyphenoxy)-7-(2-phenylethoxy)-4H-chromen-4-one

3-(2-ethoxyphenoxy)-7-(2-phenylethoxy)-4H-chromen-4-one

Cat. No.: B4609991
M. Wt: 402.4 g/mol
InChI Key: LUEIELGZSSLCPM-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-7-(2-phenylethoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H22O5 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.14672380 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activities and Molecular Mechanisms

The antioxidant properties of compounds similar to 3-(2-ethoxyphenoxy)-7-(2-phenylethoxy)-4H-chromen-4-one are extensively studied. For instance, the structure-antioxidant activity relationship of phenolic acids, which share functional group characteristics with the compound , indicates that methoxyl (-OCH₃) and phenolic hydroxyl (-OH) groups significantly enhance antioxidant activities. These findings relate to the electron donation ability of functional groups, crucial for understanding the antioxidant mechanism of related compounds (Chen et al., 2020).

Phototransformation and Synthetic Applications

Phototransformation studies of 3-alkoxychromenones, closely related to the target molecule, have revealed pathways for producing complex structures through regioselective photocyclisation and dealkoxylation. These processes are vital for synthesizing novel organic compounds with potential applications in drug development and material science (Khanna et al., 2015).

Electrospun Nanofibers and Polymer Science

Research on electrospun nanofibers of binary blends of conjugated polymers, which include structures analogous to this compound, highlights their significance in developing advanced materials. These materials exhibit unique optical and electrical properties, making them suitable for applications in organic electronics and photonics (Babel et al., 2005).

Electrochemical and Spectroelectrochemical Studies

The electrochemical properties of compounds featuring chromophore groups akin to this compound are crucial for the development of conducting polymers with applications in electrochromic devices. These studies provide insights into how chromophore units influence the electronic and optoelectronic behaviors of polymers, essential for designing materials with tailored properties (Yigit et al., 2014).

Advanced Synthesis Techniques

Innovative synthesis methods, including one-pot and microwave-assisted techniques, have been developed for compounds structurally related to this compound. These methods offer efficient routes for synthesizing complex molecules, highlighting the versatility and potential of such compounds in synthetic organic chemistry (Zhang et al., 2018).

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-(2-phenylethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O5/c1-2-27-21-10-6-7-11-22(21)30-24-17-29-23-16-19(12-13-20(23)25(24)26)28-15-14-18-8-4-3-5-9-18/h3-13,16-17H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEIELGZSSLCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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